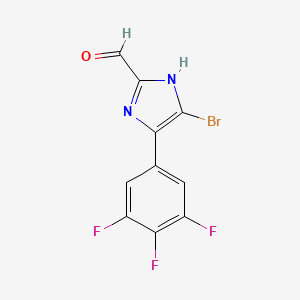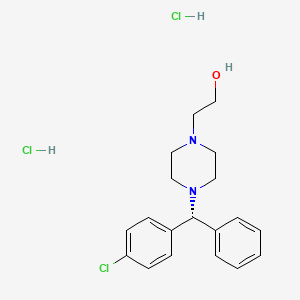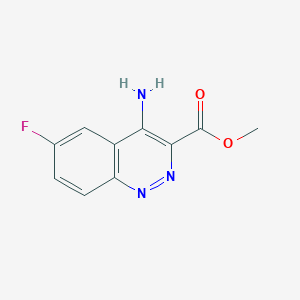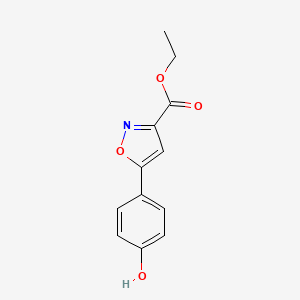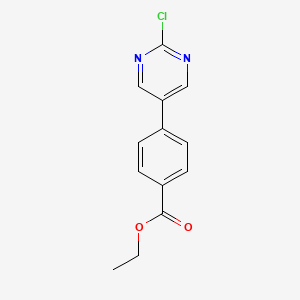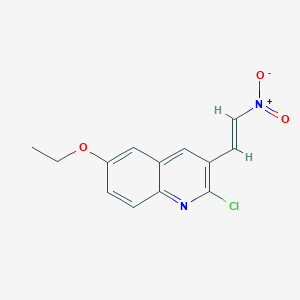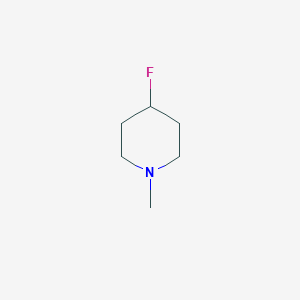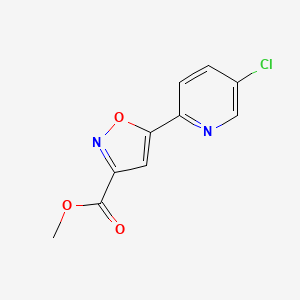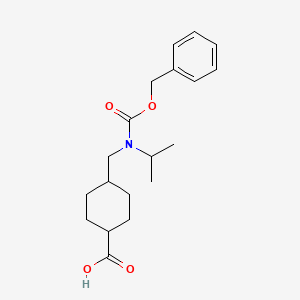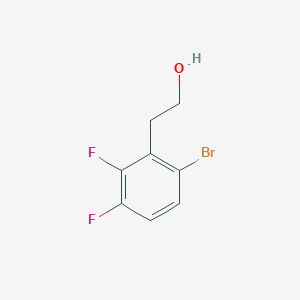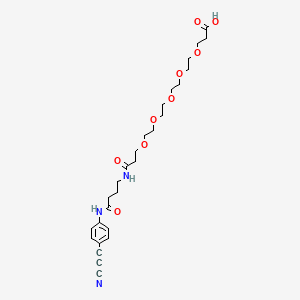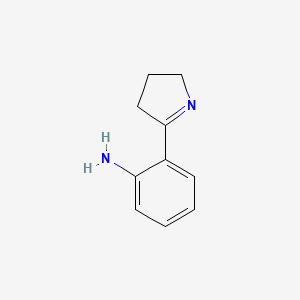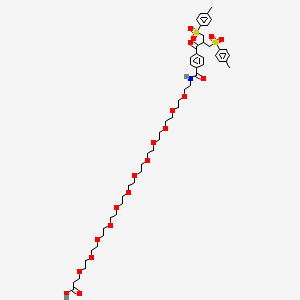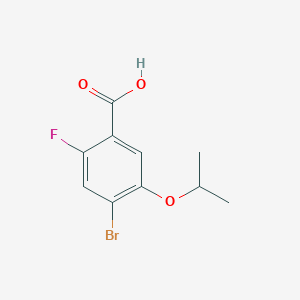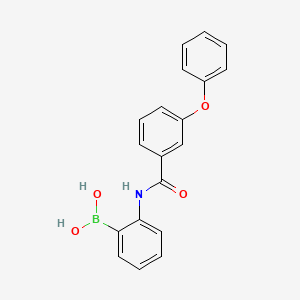
2-(3-Phenoxybenzamido)phenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenoxybenzamido)phenylboronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a phenoxybenzamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxybenzamido)phenylboronic Acid typically involves the following steps:
Formation of the Phenoxybenzamido Intermediate: This step involves the reaction of 3-phenoxyaniline with benzoyl chloride to form 3-phenoxybenzamide.
Borylation: The phenoxybenzamide intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Phenoxybenzamido)phenylboronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or borane.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Phenoxybenzamido)phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenoxybenzamido)phenylboronic Acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the phenoxybenzamido group.
3-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of the phenoxybenzamido group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
2-(3-Phenoxybenzamido)phenylboronic Acid stands out due to the presence of the phenoxybenzamido group, which imparts unique electronic and steric properties. This makes it a more versatile reagent in organic synthesis, particularly in reactions requiring high selectivity and reactivity.
Propiedades
Fórmula molecular |
C19H16BNO4 |
|---|---|
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
[2-[(3-phenoxybenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C19H16BNO4/c22-19(21-18-12-5-4-11-17(18)20(23)24)14-7-6-10-16(13-14)25-15-8-2-1-3-9-15/h1-13,23-24H,(H,21,22) |
Clave InChI |
HTIINNUUDGGHOF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


